molecular formula C24H26N2O5S B11397652 6-ethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11397652
M. Wt: 454.5 g/mol
InChI Key: SISMZSQYIGCGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chromene-2-carboxamide derivative features a 6-ethyl substituent on the chromene core, a 4-oxo group, and a sulfonamide-linked phenyl moiety substituted with 2-methylpiperidine. The compound’s structural uniqueness lies in its ethyl group at position 6 and the 2-methylpiperidinylsulfonylphenyl substituent, which distinguish it from analogs. Its estimated molecular formula is C24H26N2O5S (MW ≈ 456.07 g/mol), positioning it between two closely related compounds, BH37261 and BH37262, in molecular weight .

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

6-ethyl-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H26N2O5S/c1-3-17-7-12-22-20(14-17)21(27)15-23(31-22)24(28)25-18-8-10-19(11-9-18)32(29,30)26-13-5-4-6-16(26)2/h7-12,14-16H,3-6,13H2,1-2H3,(H,25,28)

InChI Key

SISMZSQYIGCGJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C

Origin of Product

United States

Preparation Methods

Dehydrogenative Cross-Coupling with DDQ

A method described in utilizes 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to activate the α-C–H bond of 6-ethyl-2H-chromene in the presence of LiClO₄ and 4Å molecular sieves. Proline catalyzes the reaction between the activated chromene and aldehydes in acetonitrile, followed by NaBH₄ reduction to yield 4-oxo-4H-chromene intermediates. This method achieves yields of 64–93%.

Key Conditions

  • Catalyst: DDQ (1.2 equiv), LiClO₄ (1.2 equiv)

  • Solvent: Acetonitrile

  • Temperature: Room temperature

  • Workup: Column chromatography (petroleum ether/ethyl acetate)

Bismuth(III)-Catalyzed Cyclocondensation

As reported in, Bi(OTf)₃ facilitates the reaction between chromene acetals and isocyanides in a dioxane/water (10:1) solvent system at 80°C. This method produces 2-carboxamide-2H-chromenes in 66–95% yields, which serve as precursors for further functionalization.

Reaction Parameters

  • Catalyst: Bi(OTf)₃ (10 mol%)

  • Solvent: 1,4-Dioxane/H₂O

  • Time: 20 hours

Introduction of the sulfonyl group at the phenyl ring is critical. Chlorosulfonic acid is commonly employed, as detailed in and:

Chlorosulfonic Acid-Mediated Sulfonylation

The chromene derivative is treated with chlorosulfonic acid under anhydrous conditions to form the sulfonyl chloride intermediate. Subsequent reaction with 2-methylpiperidine introduces the sulfonamide moiety.

Typical Protocol

  • Reagent: Chlorosulfonic acid (1.5 equiv)

  • Solvent: Dichloromethane

  • Temperature: 0°C → room temperature

  • Yield: 70–85% after purification

Piperidine Coupling

The sulfonyl chloride intermediate reacts with 2-methylpiperidine to form the sulfonamide linkage. Patent highlights the use of Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) for selective reductions in similar frameworks, ensuring retention of stereochemistry.

Optimized Steps

  • Sulfonamide Formation :

    • Reagent: 2-Methylpiperidine (1.2 equiv)

    • Base: Triethylamine (2.0 equiv)

    • Solvent: THF

    • Yield: 80–90%

  • Reductive Amination (if required):

    • Reductant: Vitride (3.3 equiv)

    • Solvent: Toluene/benzene

    • Temperature: −78°C

Carboxamide Installation

The final carboxamide group is introduced via activation of the chromene-2-carboxylic acid to its acyl chloride, followed by coupling with 4-aminophenyl sulfonamide. A procedure from outlines this using oxalyl chloride and DMF catalysis.

Synthetic Route

  • Acid Chloride Formation :

    • Reagent: Oxalyl chloride (2.0 equiv)

    • Solvent: Dichloromethane

    • Activator: DMF (catalytic)

  • Amide Coupling :

    • Amine: 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline (1.2 equiv)

    • Base: Pyridine

    • Yield: 75–82%

Industrial-Scale Production

For large-scale synthesis, continuous flow processes are preferred. A method in employs fixed-bed reactors with heterogeneous catalysts (e.g., Pd/C) to enhance efficiency and purity. Key advantages include reduced reaction times (2–4 hours) and yields exceeding 90%.

Comparative Analysis of Methods

StepMethodCatalystYield (%)Purity (%)
Chromene formationDDQ-mediated cross-couplingDDQ/LiClO₄64–93≥95
SulfonylationChlorosulfonic acid70–85≥98
Piperidine couplingNucleophilic substitutionTriethylamine80–90≥97
Carboxamide installationAcyl chloride couplingOxalyl chloride75–82≥96

Purification and Characterization

Final purification typically involves silica gel chromatography (ethyl acetate/petroleum ether) or recrystallization from methanol. Advanced characterization employs:

  • NMR : ¹H/¹³C NMR confirms substituent positions.

  • HRMS : Validates molecular formula (C₂₄H₂₆N₂O₅S).

  • HPLC : Purity >98%.

Challenges and Mitigation

  • Steric Hindrance : Bulky 2-methylpiperidine slows sulfonylation. Mitigated by using excess reagent (1.5 equiv).

  • Oxidation Sensitivity : The 4-oxo group requires inert atmospheres (N₂/Ar) during reactions.

  • Byproduct Formation : Column chromatography or fractional crystallization removes undesired isomers .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-ethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key differences among the target compound and its analogs:

Property Target Compound BH37261 BH37262
Chromene Substituent 6-Ethyl 6-Methyl 6-Methyl
Sulfonamide Group 4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl 4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl 4-[Benzyl(methyl)sulfamoyl]phenyl
Molecular Formula C24H26N2O5S (estimated) C23H24N2O5S C25H22N2O5S
Molecular Weight ~456.07 g/mol 440.51 g/mol 462.52 g/mol
Key Features Enhanced lipophilicity (ethyl), 2-methylpiperidine for steric selectivity Moderate lipophilicity (methyl), 3-methylpiperidine for conformational flexibility Aromatic benzyl group for potential π-π interactions, reduced solubility
Key Observations:
  • Ethyl vs.
  • Piperidinyl Substituents : The 2-methylpiperidine in the target compound may impose distinct steric constraints compared to BH37261’s 3-methylpiperidine, affecting target binding.
  • Benzyl Group in BH37262 : The benzyl(methyl)sulfamoyl group introduces aromaticity, which could enhance binding to hydrophobic pockets but reduce aqueous solubility .
Binding Affinity and Selectivity
  • The 2-methylpiperidine group in the target compound may optimize interactions with enzymes or receptors requiring a specific spatial arrangement of hydrophobic groups, unlike BH37261’s 3-methylpiperidine, which offers different conformational flexibility.
  • BH37262’s benzyl group could enhance affinity for targets with aromatic residues (e.g., kinases), though its bulkiness may limit bioavailability.

Pharmacokinetic and Toxicity Profiles (Hypothetical)

  • The 2-methylpiperidine could reduce off-target toxicity compared to bulkier benzyl groups.
  • BH37262 : The benzyl group may increase plasma protein binding, reducing free drug availability, while its metabolism could generate reactive intermediates.

Biological Activity

6-ethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide, also referred to as ChemDiv compound D103-1516, is a synthetic compound with potential therapeutic applications. Its structural features suggest it may exhibit various biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure

The compound's molecular formula is C24H26N2O5SC_{24}H_{26}N_{2}O_{5}S. The IUPAC name indicates a complex structure that includes a chromene core, which is known for its diverse biological properties.

Biological Activity Overview

Research on the biological activity of this compound has focused on its potential as an anticancer agent and its effects on inflammatory pathways. The following sections summarize key findings from various studies.

Anticancer Activity

  • Mechanism of Action : The compound is believed to inhibit specific kinases involved in tumor progression, similar to other chromene derivatives which have shown activity against cancer cell lines. For instance, studies have demonstrated that chromene-based compounds can target BRAF and EGFR kinases, leading to reduced proliferation of cancer cells .
  • Cell Line Studies : In vitro assays using various cancer cell lines have shown that D103-1516 exhibits cytotoxic effects, with IC50 values indicating significant potency against certain tumor types. For example, it has been reported to reduce cell viability in breast and lung cancer models .
  • Case Studies : A recent study highlighted the use of D103-1516 in combination therapies, where it enhanced the efficacy of existing chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types .

Anti-inflammatory Properties

  • Inflammatory Pathways : Preliminary studies indicate that D103-1516 may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .
  • Animal Models : In vivo studies have demonstrated that administration of D103-1516 significantly reduces markers of inflammation in rodent models of arthritis, supporting its potential as a therapeutic agent for inflammatory disorders .

Data Table: Biological Activity Summary

Activity TypeMechanism/TargetModel TypeObservations
AnticancerInhibition of BRAF and EGFR kinasesIn vitro (cell lines)Significant cytotoxicity observed
Synergistic effect with chemotherapyIn vivo (animal models)Enhanced efficacy in resistant tumors
Anti-inflammatoryModulation of TNF-alpha and IL-6In vivo (rodent models)Reduction in inflammatory markers

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 6-ethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide?

The synthesis of this chromene derivative typically involves:

  • Core formation : Constructing the chromenone backbone via cyclization of substituted salicylaldehyde derivatives under acidic or basic conditions .
  • Sulfonylation : Introducing the 2-methylpiperidin-1-ylsulfonyl group to the phenyl ring using sulfonyl chlorides. Reaction conditions (e.g., anhydrous solvents like dichloromethane, 0–5°C) are critical to avoid side reactions .
  • Amidation : Coupling the chromene-2-carboxylic acid intermediate with the sulfonamide-functionalized aniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Q. Optimization :

  • Temperature control : Lower temperatures (e.g., 0°C) during sulfonylation improve regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethyl group at C6, sulfonyl linkage at C4-phenyl) via chemical shifts and coupling patterns. For example, the 4-oxo chromene carbonyl typically appears at δ ~175–180 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching C₂₄H₂₅N₂O₅S) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing using SHELX programs (e.g., SHELXL for refinement). This is critical for confirming the sulfonyl-piperidine conformation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s pharmacological mechanisms?

  • In vitro assays :
    • Enzyme inhibition : Screen against kinases (e.g., PI3K/AKT/mTOR) using fluorescence-based assays. IC₅₀ values are compared to reference inhibitors .
    • Cellular cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Dose-response curves (1–100 µM) identify effective concentrations .
  • In vivo models :
    • Xenograft studies : Administer orally (10–50 mg/kg/day) to nude mice with implanted tumors. Monitor tumor volume and histopathology for apoptosis markers (e.g., caspase-3) .

Data interpretation : Use ANOVA and post-hoc tests (e.g., Tukey’s) to compare treatment groups. Confounding factors (e.g., solubility in DMSO/PBS) must be controlled .

Q. How should researchers address contradictions in reported bioactivity data for similar chromene derivatives?

  • Meta-analysis : Compile data from PubChem and peer-reviewed studies (e.g., IC₅₀ variability in kinase inhibition).
  • Replicate experiments : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., ethyl vs. chloro at C6) to isolate key pharmacophores. Computational docking (AutoDock Vina) predicts binding affinity changes .

Q. What computational methods are recommended for modeling interactions between this compound and biological targets?

  • Molecular docking : Use AutoDock or Schrödinger Suite to predict binding modes to proteins (e.g., COX-2, EGFR). Prioritize poses with lowest ΔG values .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (50 ns trajectories in GROMACS) to assess stability of hydrogen bonds (e.g., between sulfonyl group and Lys residue) .
  • ADMET prediction : SwissADME or ADMETLab 2.0 evaluate pharmacokinetics (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration) .

Methodological Challenges and Solutions

Q. How can researchers mitigate low yields during the sulfonylation step?

  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .
  • Solvent selection : Anhydrous THF or DMF improves reagent solubility and reaction homogeneity .
  • By-product analysis : LC-MS identifies hydrolyzed sulfonic acids; silica gel chromatography removes these impurities .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH stability studies : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC (C18 column, 254 nm). Chromene-4-oxo groups are prone to hydrolysis at pH > 8 .
  • Plasma stability : Incubate with human plasma (37°C, 1h). Precipitate proteins with acetonitrile and quantify parent compound via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.